3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while nucleophilic substitution of the fluorobenzyl group can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its triazole and oxadiazole moieties are known to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the oxadiazole moiety can interact with biological membranes, altering their permeability and function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorobenzyl group in 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-25-16-5-3-2-4-14(16)18-20-17(22-26-18)15-11-24(23-21-15)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOMCOCGMBZGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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